molecular formula C16H19N5O B3198875 2-(4-Aminophenyl)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethan-1-one CAS No. 1016694-81-7

2-(4-Aminophenyl)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethan-1-one

Cat. No.: B3198875
CAS No.: 1016694-81-7
M. Wt: 297.35 g/mol
InChI Key: FQEOLYAJAKNZIC-UHFFFAOYSA-N
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Description

2-(4-Aminophenyl)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethan-1-one is a useful research compound. Its molecular formula is C16H19N5O and its molecular weight is 297.35 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Novel Organic Compounds

Research has demonstrated the versatility of "2-(4-Aminophenyl)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethan-1-one" in synthesizing a wide range of organic compounds. For instance, a study focused on the synthesis of dihydropyrimidinone derivatives containing piperazine/morpholine moieties through a one-pot Biginelli reaction, highlighting an efficient method to synthesize these compounds with good yields (Bhat et al., 2018). Another study developed new dithiocarbamate derivatives bearing thiazole/benzothiazole rings, starting from a similar pyrimidinyl piperazine framework, showing high antimicrobial activity (Yurttaş et al., 2016).

Antimicrobial and Anticancer Activities

The compound has been utilized in the synthesis of derivatives with significant antimicrobial and anticancer properties. For example, derivatives synthesized from this compound demonstrated high antimicrobial activity against various microorganism strains, showcasing the potential for developing new antimicrobial agents (Yurttaş et al., 2016). Moreover, piperazine-2,6-dione derivatives and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives, synthesized through condensation reactions involving this compound, exhibited good anticancer activity against several human cancer cell lines (Kumar et al., 2013).

Development of Pharmaceutical Agents

The compound's framework has been explored for developing pharmaceutical agents, particularly in the synthesis of novel inhibitors and anticancer drugs. Research includes the synthesis of new 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives, showing promising antiproliferative activity against human cancer cell lines, indicating potential as anticancer agents (Mallesha et al., 2012).

Properties

IUPAC Name

2-(4-aminophenyl)-1-(4-pyrimidin-2-ylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O/c17-14-4-2-13(3-5-14)12-15(22)20-8-10-21(11-9-20)16-18-6-1-7-19-16/h1-7H,8-12,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQEOLYAJAKNZIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=CC=N2)C(=O)CC3=CC=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.